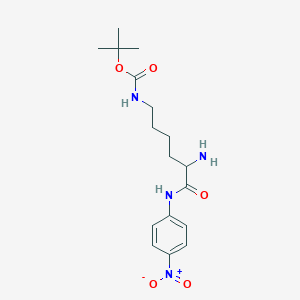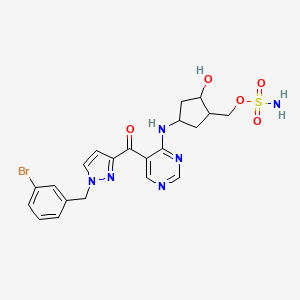
(4-((5-(1-(3-Bromobenzyl)-1H-pyrazole-3-carbonyl)pyrimidin-4-yl)amino)-2-hydroxycyclopentyl)methyl sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML792 is a potent and selective inhibitor of the small ubiquitin-like modifier (SUMO)-activating enzyme (SAE). It is primarily used in scientific research to study the SUMOylation pathway, which is a post-translational modification process that regulates various cellular functions, including protein stability, localization, and activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ML792 involves multiple steps, including the formation of a sulfamic acid ester and the incorporation of a bromophenyl group. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of ML792 is not widely documented, as it is primarily used for research purposes. the synthesis likely involves large-scale organic synthesis techniques, including purification and quality control processes to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
ML792 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce different substituted analogs .
Aplicaciones Científicas De Investigación
ML792 has a wide range of scientific research applications, including:
Chemistry: Used to study the SUMOylation pathway and its role in various chemical processes.
Biology: Investigated for its effects on cellular functions, including protein stability and localization.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in inhibiting cancer cell proliferation.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
ML792 exerts its effects by inhibiting the SUMO-activating enzyme (SAE), which is crucial for the SUMOylation process. This inhibition prevents the activation and conjugation of SUMO proteins to target proteins, thereby affecting various cellular functions. The molecular targets and pathways involved include the PI3K/Akt and TGF-β1/Smad pathways .
Comparación Con Compuestos Similares
Similar Compounds
TAK243: A ubiquitin E1 inhibitor that also affects protein modification pathways.
TAK981: Another SUMOylation inhibitor with similar applications in cancer research
Uniqueness
ML792 is unique due to its high selectivity and potency in inhibiting the SUMO-activating enzyme. This specificity makes it a valuable tool for studying the SUMOylation pathway and its role in various cellular processes .
Propiedades
Fórmula molecular |
C21H23BrN6O5S |
|---|---|
Peso molecular |
551.4 g/mol |
Nombre IUPAC |
[4-[[5-[1-[(3-bromophenyl)methyl]pyrazole-3-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate |
InChI |
InChI=1S/C21H23BrN6O5S/c22-15-3-1-2-13(6-15)10-28-5-4-18(27-28)20(30)17-9-24-12-25-21(17)26-16-7-14(19(29)8-16)11-33-34(23,31)32/h1-6,9,12,14,16,19,29H,7-8,10-11H2,(H2,23,31,32)(H,24,25,26) |
Clave InChI |
PZCKLTWSXFDLLP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(C1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


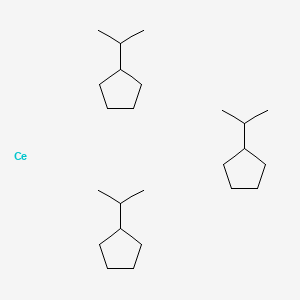
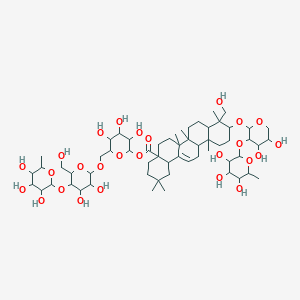
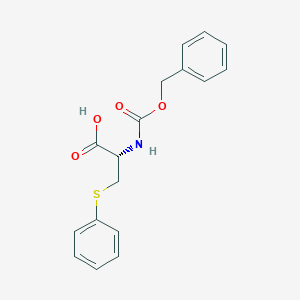
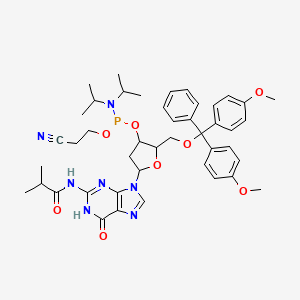
![2-[(2-Amino-3-phenylpropanoyl)amino]pentanedioic acid](/img/structure/B13389749.png)
![3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13389762.png)
![2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B13389768.png)
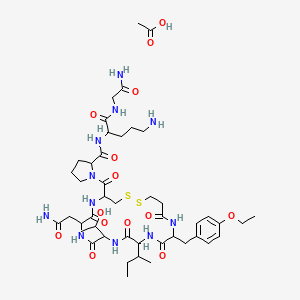
![N-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-3-yl)methyl)-N-pentanoyl-L-valine](/img/structure/B13389773.png)
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13389776.png)
![(3aR,6S)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B13389777.png)
![2-[[16-(1,3-Dicarboxypropylamino)-16-oxohexadecanoyl]amino]pentanedioic acid](/img/structure/B13389778.png)
![2-[4-[2-(4-Tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B13389782.png)
